molecular formula C18H20N2O4 B5185460 ethyl 6-amino-5-cyano-2-ethyl-4-(2-methoxyphenyl)-4H-pyran-3-carboxylate

ethyl 6-amino-5-cyano-2-ethyl-4-(2-methoxyphenyl)-4H-pyran-3-carboxylate

Cat. No. B5185460
M. Wt: 328.4 g/mol
InChI Key: REHSNYKEPSYMGR-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-2-ethyl-4-(2-methoxyphenyl)-4H-pyran-3-carboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a wide range of biological activities, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-2-ethyl-4-(2-methoxyphenyl)-4H-pyran-3-carboxylate is not fully understood. However, it is believed to exert its biological effects by inhibiting various enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
Ethyl 6-amino-5-cyano-2-ethyl-4-(2-methoxyphenyl)-4H-pyran-3-carboxylate has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, as well as exhibit cytotoxic effects on cancer cells. It has also been found to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 6-amino-5-cyano-2-ethyl-4-(2-methoxyphenyl)-4H-pyran-3-carboxylate is its wide range of biological activities, which make it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are several future directions for research on ethyl 6-amino-5-cyano-2-ethyl-4-(2-methoxyphenyl)-4H-pyran-3-carboxylate. One potential area of research is the development of new drugs based on this compound for the treatment of various diseases. Another potential area of research is the elucidation of the compound's mechanism of action, which may lead to the discovery of new drug targets. Additionally, further studies may be conducted to explore the compound's potential applications in the field of nanotechnology.

Synthesis Methods

Ethyl 6-amino-5-cyano-2-ethyl-4-(2-methoxyphenyl)-4H-pyran-3-carboxylate can be synthesized using a multi-step process. The first step involves the reaction of ethyl cyanoacetate with 2-methoxybenzaldehyde in the presence of a base to form ethyl 2-(2-methoxyphenyl)acrylate. This intermediate is then reacted with ethyl acetoacetate in the presence of a catalyst to form ethyl 6-amino-5-cyano-2-ethyl-4-(2-methoxyphenyl)-4H-pyran-3-carboxylate.

Scientific Research Applications

Ethyl 6-amino-5-cyano-2-ethyl-4-(2-methoxyphenyl)-4H-pyran-3-carboxylate has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties. It has also been found to have potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

ethyl 6-amino-5-cyano-2-ethyl-4-(2-methoxyphenyl)-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-4-13-16(18(21)23-5-2)15(12(10-19)17(20)24-13)11-8-6-7-9-14(11)22-3/h6-9,15H,4-5,20H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHSNYKEPSYMGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2OC)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 6-amino-5-cyano-2-ethyl-4-(2-methoxyphenyl)-4H-pyran-3-carboxylate

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